molecular formula C19H14N4O4 B14973015 3-(1,3-benzodioxol-5-yl)-5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole

Cat. No.: B14973015
M. Wt: 362.3 g/mol
InChI Key: LAZCCZIDNPBPRW-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is notable for its unique structure, which includes a benzodioxole moiety, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.

    Synthesis of the Pyrazole Ring: The pyrazole ring is usually formed by the reaction of hydrazine with a 1,3-diketone.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (for nitration) or halogens (for halogenation) in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the oxadiazole ring is known to impart various biological activities.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. For example, oxadiazole derivatives have been investigated for their anti-inflammatory and analgesic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting the cell membrane or inhibiting essential enzymes in the microorganism. The molecular targets and pathways involved would vary based on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3,4-oxadiazole: Another oxadiazole derivative with different substituents.

    3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole: A simpler oxadiazole compound without the pyrazole and methoxyphenyl groups.

    5-(4-Methoxyphenyl)-1,2,4-oxadiazole: An oxadiazole derivative with only the methoxyphenyl group.

Uniqueness

The uniqueness of 3-(2H-1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole lies in its combination of three distinct moieties: the benzodioxole ring, the methoxyphenyl group, and the pyrazole ring

Properties

Molecular Formula

C19H14N4O4

Molecular Weight

362.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H14N4O4/c1-24-13-5-2-11(3-6-13)14-9-15(22-21-14)19-20-18(23-27-19)12-4-7-16-17(8-12)26-10-25-16/h2-9H,10H2,1H3,(H,21,22)

InChI Key

LAZCCZIDNPBPRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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